4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline
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Overview
Description
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The presence of the fluorophenoxy group in the structure enhances its chemical properties, making it a compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
Derivatives of pyrrolo[1,2-a]quinoxalines have been studied as ligands of 5-ht3 receptors , inhibitors of human protein kinase CK2, AKT kinase , enzymes RAD51 , FAAH, and MAGL , as well as the protein tyrosine phosphatase 1B .
Mode of Action
It is known that pyrrolo[1,2-a]quinoxalines interact with their targets, leading to various biological effects .
Biochemical Pathways
Derivatives of pyrrolo[1,2-a]quinoxalines have been shown to influence various biochemical pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair .
Result of Action
Some derivatives of pyrrolo[1,2-a]quinoxalines have been shown to possess analgesic , antileukemic , and tuberculostatic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For example, the reaction of 1-(2-isocyanophenyl)-1H-pyrroles with visible light in the presence of carboxylic acid derivatives can lead to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antifungal, and antiparasitic activities.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline: Similar in structure but lacks the fluorophenoxy group.
Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring.
Pyrazino[1,2-a]quinoxaline: Contains a pyrazine ring instead of a pyrrole ring.
Uniqueness
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is unique due to the presence of the fluorophenoxy group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
Biological Activity
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrroloquinoxaline core with a fluorinated phenoxy group. This structural modification is significant as it can influence the compound's biological properties.
Synthesis Methods:
- The synthesis typically involves multi-step reactions starting from substituted anilines or other nitrogen-containing precursors. Various methodologies have been reported, including microwave-assisted synthesis and palladium-catalyzed reactions, which enhance yield and reduce reaction times .
Anticancer Activity
Numerous studies have demonstrated that pyrrolo[1,2-a]quinoxaline derivatives exhibit significant anticancer properties. The following table summarizes key findings from various research studies:
Mechanisms:
- Kinase Inhibition: The compound acts as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation .
- Antiparasitic Properties: It has shown efficacy against Leishmania species, indicating potential for treating parasitic infections .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have indicated that certain derivatives possess broad-spectrum antimicrobial activity.
Key Findings:
- Compounds derived from pyrrolo[1,2-a]quinoxaline exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- The presence of specific substituents on the quinoxaline core was found to enhance antimicrobial efficacy.
Case Studies
- Anticancer Efficacy in Lymphoma Models:
- Antimicrobial Screening:
Properties
IUPAC Name |
4-(3-fluorophenoxy)pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O/c18-12-5-3-6-13(11-12)21-17-16-9-4-10-20(16)15-8-2-1-7-14(15)19-17/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAGHFBUXFBSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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